molecular formula C18H20N2O3 B2965031 N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide CAS No. 862648-55-3

N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide

Cat. No. B2965031
CAS RN: 862648-55-3
M. Wt: 312.369
InChI Key: JXUBGNRTMNYWRZ-UHFFFAOYSA-N
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Description

N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide, also known as DMOX, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DMOX is a member of the oxalamide family, which is known for its diverse biological activities.

Scientific Research Applications

Polymer Science and Material Chemistry

In the realm of polymer science, a study by Sobolčiak et al. (2013) introduced a novel cationic polymer that can switch from a cationic to a zwitterionic form upon UV irradiation. This polymer's ability to condense and release double-strand DNA and switch its antibacterial activity makes it a promising material for biomedical applications, including drug delivery and antimicrobial surfaces (Sobolčiak et al., 2013).

Organic Synthesis and Molecular Chemistry

The synthesis and structural investigation of various oxamide derivatives, including those similar in structure to N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide, were detailed by Martínez-Martínez et al. (1998). Their work focused on understanding the stabilization of these compounds through intramolecular hydrogen bonding, providing insights into their potential chemical reactivity and applications in designing novel organic compounds (Martínez-Martínez et al., 1998).

Catalysis and Chemical Reactions

A recent study by Chen et al. (2023) demonstrated the use of a related oxalamide derivative as an effective ligand in the copper-catalyzed coupling reaction of (hetero)aryl halides with 1-alkynes. This research highlights the potential of oxalamide derivatives in facilitating efficient and diverse organic synthesis, pointing towards their utility in the synthesis of complex organic molecules and potential applications in pharmaceuticals and materials science (Chen et al., 2023).

properties

IUPAC Name

N'-(3,4-dimethylphenyl)-N-[(4-methoxyphenyl)methyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3/c1-12-4-7-15(10-13(12)2)20-18(22)17(21)19-11-14-5-8-16(23-3)9-6-14/h4-10H,11H2,1-3H3,(H,19,21)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUBGNRTMNYWRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC=C(C=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(3,4-dimethylphenyl)-N2-(4-methoxybenzyl)oxalamide

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